Sodium glycochenodeoxycholate

Descripción general

Descripción

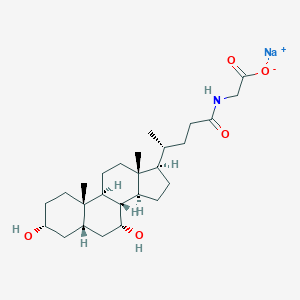

Sodium glycochenodeoxycholate (CAS: 16564-43-5) is a conjugated bile acid salt derived from the conjugation of glycine with chenodeoxycholic acid. Its molecular formula is C26H42NNaO5, with a molecular weight of 471.61 g/mol . Structurally, it features hydroxyl groups at the 3α and 7α positions on the steroid nucleus, distinguishing it from other bile acids like cholic acid (3α,7α,12α-trihydroxy) .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El glicoquenodesoxicolato de sodio se puede sintetizar conjugando el ácido quenodesoxicólico con glicina en presencia de hidróxido de sodio. La reacción generalmente implica la activación del grupo carboxilo del ácido quenodesoxicólico, seguida de su reacción con glicina para formar el enlace amida. La sal de sodio se forma luego neutralizando el producto con hidróxido de sodio .

Métodos de producción industrial: La producción industrial de glicoquenodesoxicolato de sodio implica rutas sintéticas similares pero a mayor escala. El proceso incluye la purificación del producto a través de la recristalización a partir de mezclas de etanol o etanol-éter para lograr altos niveles de pureza .

Tipos de reacciones:

Oxidación: El glicoquenodesoxicolato de sodio puede sufrir reacciones de oxidación, particularmente en los grupos hidroxilo del núcleo esteroide.

Reducción: Las reacciones de reducción pueden ocurrir en el grupo carbonilo presente en la molécula.

Sustitución: El compuesto puede participar en reacciones de sustitución, especialmente en los grupos funcionales amida e hidroxilo.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de litio y aluminio.

Sustitución: Se pueden utilizar reactivos como cloruros de acilo y haluros de alquilo para reacciones de sustitución.

Principales productos formados:

Oxidación: Derivados oxidados del ácido biliar.

Reducción: Formas reducidas del ácido biliar con grupos funcionales alterados.

Sustitución: Derivados sustituidos con nuevos grupos funcionales que reemplazan los originales.

Aplicaciones Científicas De Investigación

Microbial Studies

NaGCDC has been employed in various microbiological studies, particularly involving enterotoxigenic Escherichia coli (ETEC). Research has shown that NaGCDC can induce significant changes in gene expression related to virulence factors in ETEC strains. For instance, it was found to upregulate the expression of the CS5 operon, which is crucial for bacterial adhesion and colonization in the intestine .

Gene Expression Analysis

In a study utilizing RNA sequencing, NaGCDC was shown to alter the expression of numerous genes involved in bacterial virulence and biofilm formation. The results indicated that NaGCDC not only affects gene expression but also protein abundance, impacting bacterial behavior significantly .

Gastrointestinal Applications

Dissolution Testing

NaGCDC is commonly used as a dissolution test medium due to its ability to mimic gastrointestinal conditions. In dissolution tests, it aids in understanding how different formulations behave under simulated digestive conditions, which is essential for predicting bioavailability .

Case Studies

Cholestasis Research

Research has indicated that NaGCDC holds promise for studying cholestasis diseases and hepatocellular carcinoma. Its role as a bile salt allows researchers to explore mechanisms of bile acid toxicity and their effects on liver cells .

Impact on Enteric Pathogens

A notable study demonstrated that NaGCDC influences the behavior of pathogenic bacteria by enhancing their adherence to epithelial cells while reducing motility. This suggests a potential application in understanding infections caused by enteric pathogens and developing strategies for intervention .

Mecanismo De Acción

El glicoquenodesoxicolato de sodio actúa como un detergente para solubilizar las grasas para su absorción en el intestino delgado. Puede inducir la apoptosis de los hepatocitos, que está parcialmente mediada por el receptor Fas. El compuesto interactúa con las membranas celulares, alterando su permeabilidad y facilitando la emulsificación y absorción de las grasas dietéticas .

Compuestos similares:

- Glicocolato de sodio

- Taurocolato de sodio

- Desoxicolato de sodio

- Quenodesoxicolato de sodio

Comparación: El glicoquenodesoxicolato de sodio es único debido a su combinación específica de ácido quenodesoxicólico y glicina, que imparte propiedades solubilizantes distintas. En comparación con el glicocolato de sodio y el taurocolato de sodio, tiene una mayor hidrofobicidad, lo que lo hace más efectivo en la solubilización de lípidos. Su capacidad para inducir la apoptosis en los hepatocitos también lo diferencia de otras sales biliares .

Comparación Con Compuestos Similares

Key Roles and Functions:

- Bile Acid Metabolism : Integral to lipid digestion, cholesterol homeostasis, and absorption of fat-soluble vitamins .

- Clinical Relevance : Elevated levels correlate with hepatocyte apoptosis, metabolic disorders (e.g., ketosis in dairy cows), and inflammatory conditions like primary sclerosing cholangitis .

- Biomarker Potential: Identified as a biomarker for severe COVID-19 outcomes when combined with serum amyloid A2 (SAA2) .

Comparison with Similar Bile Acid Compounds

Structural and Physicochemical Properties

Bile acids vary in hydroxyl group positions and conjugation partners (glycine or taurine). Key comparisons include:

Key Findings :

- This compound exhibits superior cholesterol solubilization compared to glycocholate, attributed to fewer hydroxyl groups (3α,7α vs. 3α,7α,12α) .

- Taurine-conjugated analogs (e.g., taurochenodeoxycholate) are more stable in intestinal environments due to resistance to bacterial deconjugation .

(a) Metabolic and Inflammatory Roles

- This compound: Induces hepatocyte apoptosis at high concentrations (150–500 μM) . Correlates with dysregulated glutamate metabolism in COVID-19 patients .

- Ursodeoxycholic Acid (UDCA) :

- Sodium Taurocholate :

(b) Analytical Detection

- Quantified via HPLC (detection limit: ~4.0 μmol/L) and LC-MS/MS (with matrix effects addressed) .

- Conjugated forms (e.g., GCDCA-3G, GCDCA-3S) serve as biomarkers for OATP1B1/1B3 transporter inhibition .

(c) Pharmacokinetics

- This compound: Rapid reuptake by hepatocytes post-decompression, reducing serum levels from 90.9 μmol/L to 4.0 μmol/L .

- Tauro-Conjugated Bile Salts : Prolonged systemic circulation due to slower enterohepatic recycling .

Actividad Biológica

Sodium glycochenodeoxycholate (GCDC) is a bile acid derivative that plays significant roles in various biological processes, including fat absorption, cellular signaling, and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is a sodium salt of glycochenodeoxycholic acid, with the chemical formula and a molecular weight of 465.62 g/mol. It is characterized by its amphipathic nature, allowing it to solubilize fats and facilitate their absorption in the intestine.

1. Fat Absorption:

GCDC acts as a detergent, emulsifying dietary fats and enhancing their absorption in the intestinal tract. This property is crucial for the digestion of lipids and the absorption of fat-soluble vitamins.

2. Cellular Signaling:

GCDC has been shown to interact with various cellular pathways:

- JAK/STAT Signaling: It activates the JAK/STAT pathway, which is involved in cell growth and immune responses .

- Apoptosis Regulation: GCDC promotes survival in liver cancer cells by phosphorylating BCL-2 at the Ser70 site, indicating its role in apoptosis regulation .

Table 1: Summary of Biological Activities

Case Studies and Research Findings

Case Study 1: Gallbladder Cancer Metastasis

A study published in the Journal of Cellular Physiology demonstrated that GCDC promotes metastasis in gallbladder cancer cells by activating the SOCS3/JAK2/STAT3 signaling pathway. This activation leads to increased migration and invasion potential, highlighting GCDC's role in cancer progression .

Case Study 2: Apoptosis Mechanism

Research published in Cell & Bioscience investigated how GCDC induces apoptosis in biliary epithelial cells through the AMPK/PGC-1α pathway. The findings suggest that GCDC contributes to cholestatic diseases by promoting cell death under certain conditions .

Clinical Implications

The biological activities of this compound suggest potential therapeutic applications:

- Cancer Therapy: Targeting GCDC pathways may provide new strategies for treating gallbladder cancer.

- Metabolic Disorders: Its role in fat absorption could be leveraged to improve nutrient uptake in individuals with malabsorption syndromes.

Q & A

Basic Research Questions

Q. What are the recommended protocols for handling and solubilizing SGCDC in experimental settings?

SGCDC is hygroscopic and sensitive to light. For optimal stability, store lyophilized powder at -15°C to -25°C in airtight, light-protected containers. Prior to use, centrifuge the vial briefly to ensure the powder settles. Dissolve SGCDC in DMSO (10–20 mM stock solutions) or aqueous buffers (pH 6–8) with sonication to avoid aggregation. Validate solubility using HPLC (≥97% purity) .

Q. How does SGCDC function as a bile acid in lipid absorption studies?

SGCDC acts as a biological surfactant, emulsifying dietary lipids to facilitate micelle formation. In vitro, it enhances lipid uptake in intestinal Caco-2 cell models by reducing surface tension at the lipid-water interface. For quantification, use LC-MS/MS to measure SGCDC levels in bile or fecal samples, normalized to total protein or cholesterol .

Q. What are the standard in vivo models for studying SGCDC's role in cholestasis?

Bile duct-ligated (BDL) rodents are widely used. SGCDC accumulates in serum during cholestasis, inducing hepatotoxicity via mitochondrial permeability transition pore (MPTP) opening. Administer SGCDC intravenously (10–50 mg/kg) or via osmotic pumps. Monitor serum markers (ALT, ALP) and liver histopathology. Ursodeoxycholic acid (UDCA) is often co-administered as a cytoprotective control .

Advanced Research Questions

Q. How can contradictory findings on SGCDC's role in cancer progression be reconciled?

SGCDC exhibits dual roles:

- Pro-carcinogenic : At high concentrations (≥100 µM), it induces oxidative DNA damage in immortalized cholangiocytes via ROS generation (e.g., 8-OHdG formation), validated by comet assays .

- Anti-proliferative : In breast tumors, elevated SGCDC correlates with reduced proliferation (Ki-67 index) and improved survival (HR = 0.62, p < 0.05). Use LASSO regression in metabolomics datasets to identify SGCDC as a prognostic feature. Validate via RNA-seq (downregulation of CCND1 and MKI67) .

Q. What experimental designs address SGCDC's interaction with gut microbiota in metabolic diseases?

- Gnotobiotic mouse models : Colonize germ-free mice with Bifidobacterium animalis subsp. lactis and supplement SGCDC (0.5% w/v) in chow. Assess bile acid metabolism via targeted metabolomics (e.g., glycine vs. taurine conjugates) .

- Human cohort studies : In type 2 diabetes, correlate fecal SGCDC levels (LC-MS) with microbiome diversity (16S rRNA sequencing). SGCDC inversely associates with Bacteroides abundance (r = -0.34, p = 0.02), suggesting microbiota-dependent modulation .

Q. What methodologies quantify SGCDC's impact on drug transporter regulation?

- In vitro : Use sandwich-cultured human hepatocytes (SCHH) to measure SGCDC (50 µM)-mediated inhibition of NTCP (SLC10A1) via qPCR and immunofluorescence. Compare with taurocholate as a positive control .

- In silico : Molecular docking (AutoDock Vina) predicts SGCDC binding affinity to FXR (ΔG ≈ -9.2 kcal/mol), validated by luciferase reporter assays in HepG2 cells transfected with FXRE-luc .

Q. How can SGCDC's role in mitochondrial dysfunction be mechanistically dissected?

- Isolate liver mitochondria from Sprague-Dawley rats. Treat with SGCDC (20–100 µM) and measure MPTP opening via calcium green-5N fluorescence. UDCA (50 µM) pre-treatment reduces pore opening by 60% (p < 0.01), confirming cytoprotection .

- Seahorse XF analyzers quantify OCR (oxygen consumption rate) in SGCDC-treated HepaRG cells. SGCDC (50 µM) reduces basal OCR by 35% (p < 0.05), indicating impaired oxidative phosphorylation .

Q. Methodological Considerations

- Metabolomics : Use reverse-phase LC-MS with C18 columns (2.6 µm, 100 Å) and negative ion mode for SGCDC detection. Internal standards: deuterated glycocholic acid (d4-GCA) .

- Animal dosing : For cholestasis models, administer SGCDC via tail vein (10 mg/kg/day) for 7 days. Terminate at ZT 3–5 to control for circadian bile acid fluctuations .

Propiedades

Número CAS |

16564-43-5 |

|---|---|

Fórmula molecular |

C26H43NNaO5 |

Peso molecular |

472.6 g/mol |

Nombre IUPAC |

sodium;2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate |

InChI |

InChI=1S/C26H43NO5.Na/c1-15(4-7-22(30)27-14-23(31)32)18-5-6-19-24-20(9-11-26(18,19)3)25(2)10-8-17(28)12-16(25)13-21(24)29;/h15-21,24,28-29H,4-14H2,1-3H3,(H,27,30)(H,31,32);/t15-,16+,17-,18-,19+,20+,21-,24+,25+,26-;/m1./s1 |

Clave InChI |

JIHVOAVQLCYLKZ-YRJJIGPTSA-N |

SMILES |

CC(CCC(=O)NCC(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C.[Na+] |

SMILES isomérico |

C[C@H](CCC(=O)NCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C.[Na] |

SMILES canónico |

CC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C.[Na] |

Apariencia |

A crystalline solid |

Sinónimos |

N-[(3α,5β,7α)-3,7-Dihydroxy-24-oxocholan-24-yl]glycine Sodium Salt; N-[(3α,5β,7α)-3,7-Dihydroxy-24-oxocholan-24-yl]glycine Monosodium Salt; NSC 681056; Sodium Chenodeoxycholylglycine; Sodium Glycochenodeoxycholate; Sodium Glycochenodesoxycholate; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.